Isopropoxypentafluorobenzene

Vue d'ensemble

Description

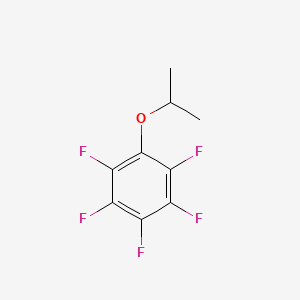

Isopropoxypentafluorobenzene is a chemical compound with the molecular formula C9H7F5O . It is used in various applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of Isopropoxypentafluorobenzene is characterized by its molecular formula C9H7F5O . Detailed structural analysis would require more specific information or experimental data which is not available in the search results.

Physical And Chemical Properties Analysis

Isopropoxypentafluorobenzene has a molecular weight of 226.14 g/mol . It has a predicted density of 1.347±0.06 g/cm3 and a predicted boiling point of 179.0±35.0 °C .

Applications De Recherche Scientifique

1. Polymerization and Functionalization

Isopropoxypentafluorobenzene is used in the end-quenching of TiCl4-catalyzed quasiliving polymerizations. It serves as an effective quencher for polymers such as isobutylene, with the alkylation reactions being generally quantitative and exclusive to the para position. This allows for single-pot syntheses of various end-functionalized polymers (Morgan, Martínez-Castro, & Storey, 2010).

2. Electrochemical Analysis

In the field of electrochemical analysis, isopropoxypentafluorobenzene-related compounds have been utilized. For instance, modified electrodes exhibit enhanced electrocatalytic responses towards dihydroxybenzenes, a group of chemicals structurally related to isopropoxypentafluorobenzene. These modified electrodes are applied in environmental analysis and the detection of these compounds in various samples (Ding, Liu, Wu, & Wang, 2005).

3. Solute-Solvent Interaction Studies

Research into solute-solvent interactions often involves the use of isopropoxypentafluorobenzene and its derivatives. For example, studies using nuclear magnetic resonance (NMR) involve difluorobenzene isomers, closely related to isopropoxypentafluorobenzene, to analyze their diffusion properties in various solvent systems. This helps in understanding the effects of different substituents and functional groups on molecular interactions with solvents (Codling, Zheng, Stait-Gardner, & Price, 2014).

4. Arylation Reactions

Isopropoxypentafluorobenzene is involved in arylation reactions. The direct arylation of pentafluorobenzene with various aryl bromides and chlorides under mild conditions demonstrates its utility in organic synthesis. This process aids in the construction of perfluoroarenes, important in various chemical syntheses (Lafrance, Shore, & Fagnou, 2006).

5. Photoswitching Applications

Compounds structurally similar to isopropoxypentafluorobenzene, like azobenzene derivatives, are used in photoswitching applications. These substances can be photoswitched using light of specific wavelengths, excluding the need for UV light, which is beneficial in biological systems to avoid triggering unwanted cellular responses (Beharry, Sadovski, & Woolley, 2011).

6. Computational Modeling in Chemistry

Computational modeling, an essential part of modern chemical research, often involves molecules like isopropoxypentafluorobenzene. These models help in understanding the binding affinities and interactions of various molecules, which is crucial in the design of new materials and drugs (Sobiech, Żołek, Luliński, & Maciejewska, 2014).

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-3(2)15-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQBSUNGPSYRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539961 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropoxypentafluorobenzene | |

CAS RN |

61874-51-9 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)